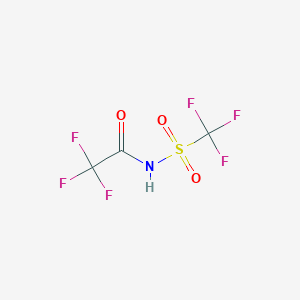

N-(Trifluoromethanesulfonyl)trifluoroacetamide

Description

Properties

IUPAC Name |

2,2,2-trifluoro-N-(trifluoromethylsulfonyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3HF6NO3S/c4-2(5,6)1(11)10-14(12,13)3(7,8)9/h(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFYBHDCZEADVJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(F)(F)F)NS(=O)(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3HF6NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40478087 | |

| Record name | N-(Trifluoromethanesulfonyl)trifluoroacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40478087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

151198-85-5 | |

| Record name | N-(Trifluoromethanesulfonyl)trifluoroacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40478087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(Trifluoromethanesulfonyl)trifluoroacetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The primary synthetic route for N-(Trifluoromethanesulfonyl)trifluoroacetamide involves the reaction between trifluoromethanesulfonyl chloride and trifluoroacetic ethyl ester . The reaction typically requires an inert atmosphere and controlled temperature conditions to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve consistent product quality .

Chemical Reactions Analysis

Types of Reactions: N-(Trifluoromethanesulfonyl)trifluoroacetamide undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the trifluoromethanesulfonyl group.

Oxidation and Reduction Reactions: The compound can be involved in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions: Common reagents used in reactions with this compound include bases , acids , and oxidizing agents . The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal results .

Major Products Formed: The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. Common products include substituted amides and fluorinated compounds .

Scientific Research Applications

Organic Synthesis

TFSA serves as a powerful reagent for introducing trifluoromethyl and sulfonyl groups into organic molecules. Its use in the synthesis of complex organic compounds has been documented extensively.

- Reactivity : TFSA can participate in nucleophilic substitution reactions, enhancing the formation of diverse chemical structures.

- Case Study : The synthesis of mono- and bis-γ-lactams using TFSA has shown yields exceeding 80% when combined with other reagents .

Medicinal Chemistry

The compound has been investigated for its potential therapeutic applications, particularly in drug development.

- Antimicrobial Activity : Studies indicate TFSA exhibits significant antimicrobial properties against various pathogens, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 32 µg/mL to 128 µg/mL.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

- Cytotoxicity : TFSA has shown selective cytotoxic effects in cancer cell lines, indicating potential as an anticancer agent.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 15 |

| MCF-7 (breast cancer) | 20 |

| A549 (lung cancer) | 25 |

Biochemistry

In biochemical research, TFSA is utilized for enzyme inhibition studies and protein modifications.

Mechanism of Action

The mechanism of action of N-(Trifluoromethanesulfonyl)trifluoroacetamide involves its high reactivity due to the presence of the trifluoromethanesulfonyl group. This group can undergo various chemical transformations, making the compound a versatile reagent in organic synthesis . The molecular targets and pathways involved depend on the specific application and reaction conditions .

Comparison with Similar Compounds

Structural Analogues

Trifluoroacetamide Derivatives

- N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA): Molecular Formula: C₆H₁₂F₃NOSi Key Features: Used as a silylating agent in gas chromatography-mass spectrometry (GC-MS) to derivatize polar functional groups (e.g., hydroxyl, amine) . Comparison: Unlike N-(Trifluoromethanesulfonyl)trifluoroacetamide, MSTFA contains a trimethylsilyl group, enhancing volatility for GC applications. The target compound lacks silylation capability but exhibits stronger electrophilicity due to the sulfonyl group .

- N-(4-Cyanophenyl)-2,2,2-trifluoroacetamide: Molecular Formula: C₉H₅F₃N₂O Key Features: The electron-withdrawing cyano group increases the acidity of the amide hydrogen, making it reactive in nucleophilic substitutions . Comparison: The sulfonyl group in this compound provides greater stability toward hydrolysis compared to the cyanophenyl derivative .

Sulfonamide Derivatives

- N,N′-Methylenebis(trifluoromethanesulfonamide) :

- Key Features : Generated via condensation of trifluoromethanesulfonamide with paraformaldehyde .

- Comparison : This compound has a methylene bridge between two sulfonamide groups, whereas the target compound features a trifluoroacetamide-sulfonyl hybrid structure. The latter is more versatile in transamination reactions due to its dual reactive sites .

Functional and Reactivity Differences

- Electron-Withdrawing Effects: The trifluoromethanesulfonyl group in the target compound is more electron-withdrawing than trifluoroacetyl or cyanophenyl groups, accelerating reactions with nucleophiles .

- Steric Considerations : Bulky substituents (e.g., propargyl in N-propargyltrifluoroacetamide) hinder cyclization, whereas the compact sulfonyl group in the target compound allows for diverse reaction pathways .

Physicochemical Properties

| Property | This compound | N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) | N-(4-Cyanophenyl)-2,2,2-trifluoroacetamide |

|---|---|---|---|

| Molecular Weight (g/mol) | 245.1 | 199.24 | 216.14 |

| Melting Point (°C) | 45 | Liquid (bp 130–132°C) | Not reported |

| Density (g/cm³) | 1.778 | 1.070 | Not reported |

| Solubility | Water-soluble | Organic solvents | Limited water solubility |

| Key Application | Organic synthesis | GC-MS derivatization | Pharmaceutical intermediates |

Biological Activity

N-(Trifluoromethanesulfonyl)trifluoroacetamide (TFSA) is a synthetic organic compound characterized by its unique trifluoromethyl and sulfonyl functional groups. These features contribute to its reactivity and potential biological activity, making it a subject of interest in organic synthesis and medicinal chemistry. This article aims to explore the biological activity of TFSA, including its chemical properties, mechanisms of action, and relevant case studies.

TFSA is a derivative of trifluoroacetic acid and trifluoromethanesulfonic acid. Its molecular structure includes two significant functional groups: the trifluoromethanesulfonyl group (CF3SO2) and the trifluoroacetyl group (CF3CO). The presence of these electron-withdrawing groups enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack .

| Property | Value |

|---|---|

| Molecular Formula | C₅F₆N₄O₂S |

| Molecular Weight | 227.15 g/mol |

| Melting Point | Not available |

| Solubility | Soluble in polar solvents |

| pKa | Not available |

Mechanisms of Biological Activity

The biological activity of TFSA can be attributed to its ability to form hydrogen bonds and interact with various biological targets. The trifluoromethyl groups enhance lipophilicity, allowing TFSA to penetrate biological membranes more effectively. This property is crucial for its potential role as a drug candidate or reagent in biological systems .

Interaction with Biological Targets

- Enzyme Inhibition : TFSA has been shown to inhibit certain enzymes by modifying their active sites through covalent bonding. This modification can lead to a decrease in enzyme activity, which is beneficial in therapeutic contexts where enzyme inhibition is desired.

- Reactivity with Nucleophiles : The electrophilic nature of TFSA allows it to react with nucleophiles, forming stable adducts that may exhibit biological activity. For example, reactions with amines can yield sulfonamides, which have known pharmacological effects .

Case Studies and Research Findings

Several studies have investigated the biological implications of compounds related to TFSA:

- Study on Triflamides : Research indicates that triflamides, including TFSA derivatives, exhibit high NH-acidity and catalytic activity in organic reactions. These properties suggest potential applications in drug development and synthesis .

- Antimicrobial Activity : A study evaluated the antimicrobial properties of various trifluoromethylated compounds, including TFSA derivatives. Results showed that certain derivatives possess significant antibacterial activity against Gram-positive bacteria .

- Synthesis Applications : TFSA has been utilized as a reagent in the synthesis of biologically active compounds. For instance, its role in facilitating C–N bond formation has been highlighted in recent synthetic methodologies aimed at producing pharmaceutical intermediates .

Table 2: Summary of Biological Activities

Q & A

Q. What are the key safety considerations when handling N-(Trifluoromethanesulfonyl)trifluoroacetamide in laboratory settings?

this compound is classified under GHS as causing skin irritation (Category 2) and serious eye irritation (Category 2A) . Researchers must:

- Use PPE (gloves, goggles, lab coat) and work in a fume hood.

- Avoid skin contact and inhalation; store in a cool, dry place away from oxidizers.

- Refer to emergency protocols for accidental exposure, including flushing eyes/skin with water for 15 minutes and seeking medical attention.

Q. What analytical methods are routinely used to confirm the purity and structure of this compound?

- NMR Spectroscopy : H and F NMR are critical for confirming structural integrity. For example, F NMR can resolve trifluoromethyl groups at ~-70 ppm .

- GC-MS : Used to detect volatile impurities, with derivatization (e.g., silylation) enhancing sensitivity .

- Elemental Analysis : Validate molecular composition (CHFNOS; MW 245.1) .

Q. How is this compound synthesized, and what are common byproducts?

A typical synthesis involves reacting trifluoroacetamide with trifluoromethanesulfonyl chloride under anhydrous conditions. Key steps:

- Reagent Equivalence : Use equimolar ratios to minimize unreacted starting materials.

- Solvent Choice : Dichloromethane or THF ensures solubility and reaction efficiency .

- Byproducts : Excess sulfonyl chloride may form disubstituted derivatives, detectable via F NMR or LC-MS .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR data when analyzing trifluoroacetamide derivatives?

Contradictions often arise from:

- Dynamic Effects : Rotameric equilibria in trifluoromethyl groups broaden F NMR signals. Low-temperature NMR (-40°C) can stabilize conformers .

- Solvent Artifacts : Residual trifluoroacetic acid (TFA) in samples may split peaks. Pre-treatment with anhydrous NaSO removes acidic impurities .

- Spectral Overlap : Use 2D NMR (COSY, HSQC) to disentangle overlapping signals, particularly in complex mixtures .

Q. What derivatization strategies enhance the detection of this compound in trace analysis?

- Silylation : React with N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to replace active hydrogens (e.g., -OH, -NH) with trimethylsilyl groups, improving GC-MS volatility .

- Two-Step Derivatization : For polar metabolites, combine MTBSTFA (tert-butyldimethylsilyl) and MBTFA (N-methyl-bis-trifluoroacetamide) to enhance sensitivity .

- Validation : Spike recovery experiments (80–120%) and internal standards (e.g., deuterated analogs) ensure method accuracy .

Q. How do reaction mechanisms differ when using this compound in electrophilic vs. nucleophilic environments?

- Electrophilic Reactions : The sulfonyl group acts as a leaving group, enabling nucleophilic substitution (e.g., bromination at propargyl positions) .

- Nucleophilic Environments : The carbonyl oxygen’s low nucleophilicity (vs. sulfur) suppresses cyclization, favoring linear adducts .

- Kinetic Studies : Monitor reaction progress via in-situ F NMR to identify rate-limiting steps .

Q. What computational tools predict the physicochemical properties of this compound derivatives?

- Topological Polar Surface Area (TPSA) : Calculated as 29.1 Å using Molinspiration, indicating moderate membrane permeability .

- LogP Prediction : Software like ACD/Labs estimates logP = 1.78, suggesting moderate hydrophobicity .

- Acidity (pKa) : Predicted pKa = -7.41, consistent with strong electron-withdrawing effects of trifluoromethyl groups .

Q. How are trifluoroacetamide derivatives evaluated for biological activity in preclinical studies?

- Antimicrobial Assays : Test against Gram-positive/negative bacteria (MIC ≤ 10 µg/mL) and fungi (e.g., Candida spp.) .

- Cytotoxicity : MTT assays on human cell lines (e.g., HepG2) to determine IC values .

- Mechanistic Probes : Use fluorescence tagging (e.g., BODIPY) to track cellular uptake and target engagement .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.